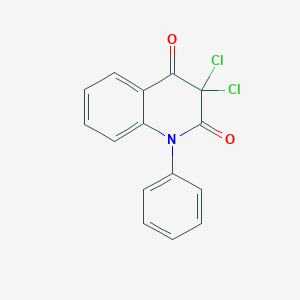

3,3-Dichloro-1-phenylquinoline-2,4-dione

Description

3,3-Dichloro-1-phenylquinoline-2,4-dione is a halogenated quinoline-2,4-dione derivative characterized by a phenyl group at position 1 and two chlorine atoms at position 3 of the quinoline core. Quinoline-2,4-diones are notable for their versatility in organic synthesis, serving as precursors for pharmaceuticals, polymers, and functional materials . The dichloro substitution at position 3 likely enhances electrophilicity, making the compound a candidate for nucleophilic substitution or cycloaddition reactions, similar to other halogenated quinoline diones .

Properties

CAS No. |

17247-37-9 |

|---|---|

Molecular Formula |

C15H9Cl2NO2 |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

3,3-dichloro-1-phenylquinoline-2,4-dione |

InChI |

InChI=1S/C15H9Cl2NO2/c16-15(17)13(19)11-8-4-5-9-12(11)18(14(15)20)10-6-2-1-3-7-10/h1-9H |

InChI Key |

NBWVSBMFATXBKU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural distinctions between 3,3-Dichloro-1-phenylquinoline-2,4-dione and its analogs are critical in determining their physical, chemical, and functional properties. Below is a comparative analysis:

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl, NO₂) increases electrophilicity at the quinoline core, facilitating nucleophilic substitutions or cycloadditions . Methoxy groups (e.g., in 3,6-Dichloro-7-methoxy-3-phenylquinoline-2,4-dione) may enhance solubility or alter crystallinity .

- Steric Considerations : Bulky substituents (e.g., phenyl, propyl) at C3 can hinder reactivity at adjacent positions .

Chlorination Techniques :

- Sulfuryl Chloride (SO₂Cl₂): Widely used for introducing chlorine atoms into hydroxyquinoline precursors. For example, 3-chloroquinoline-2,4-dione is synthesized by reacting 4-hydroxyquinolin-2(1H)-one with SO₂Cl₂ in dioxane at 50–55°C . Similarly, 3,6-Dichloro derivatives are obtained via excess SO₂Cl₂ under controlled conditions .

- Selectivity: Chlorination at C3 is favored due to the electron-deficient nature of the quinoline-2,4-dione core, though over-chlorination can occur at adjacent positions (e.g., C6, C8) with prolonged reaction times .

Reactivity :

- Azide Substitution: 3-Chloroquinoline-2,4-diones react with sodium azide (NaN₃) to form 3-azido derivatives, which participate in copper-catalyzed [3+2] cycloadditions with terminal alkynes to yield triazoles .

- Nucleophilic Displacement : The chlorine atoms in 3,3-dichloro derivatives are susceptible to displacement by amines, thiols, or alkoxides, enabling diversification into functionalized analogs .

Physical and Chemical Properties

Melting Points :

- 3-Chloro-6-methoxy-3-propylquinoline-2,4-dione melts at 138–142°C, while its hydroxy precursor (4C) exhibits a higher melting point (238–243°C), likely due to hydrogen bonding in the latter .

Spectroscopic Data :

- ¹H/¹³C NMR: Aromatic protons in chlorinated quinoline diones typically resonate at δ 7.5–8.5 ppm, while carbonyl carbons (C2, C4) appear at δ 160–180 ppm .

- IR Spectroscopy : Strong C=O stretches near 1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹ are characteristic .

Polymer Chemistry :

Crystallography :

- Bis-(β-enamino-pyran-2,4-dione) derivatives exhibit stable crystal structures dominated by H···H and O···H interactions . Similar studies on chlorinated quinoline diones could reveal packing patterns influenced by halogen bonding .

Conclusion: 3,3-Dichloro-1-phenylquinoline-2,4-dione occupies a unique niche among halogenated quinoline diones, with structural features enabling diverse synthetic modifications. Its reactivity profile aligns with analogs like 3-chloroquinoline-2,4-dione, though dichloro substitution may enhance electrophilicity for advanced applications in materials science or medicinal chemistry. Further studies on its crystallography and biological activity are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.